(Z)-2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
(Z)-2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, thiophene derivatives, and benzofuroxazine compounds. The key steps in the synthesis may involve:
Condensation Reactions: Combining pyridine and thiophene derivatives under specific conditions to form intermediate compounds.
Cyclization Reactions: Formation of the benzofuroxazine ring system through intramolecular cyclization.
Isomerization: Ensuring the (Z)-configuration of the final product through controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as chromatography and recrystallization to obtain the pure compound.
Scalability: Adapting the laboratory-scale synthesis to industrial-scale production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties. Its unique structure could contribute to the creation of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (Z)-2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: A similar compound without the (Z)-configuration.
2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: A compound with a different substituent on the pyridine ring.
Uniqueness
The (Z)-configuration of (Z)-2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one gives it unique chemical and biological properties. This configuration may influence its reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
(Z)-2-(pyridin-3-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activity. Its unique structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C22H18N2O3S
- Molecular Weight : 390.5 g/mol
- CAS Number : 929493-89-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from the literature.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival. Studies have shown that benzofuran derivatives can target tyrosine kinases, which play a crucial role in cancer progression .
- Case Studies :
Anti-inflammatory Activity
In addition to anticancer properties, the compound's potential as an anti-inflammatory agent has been investigated:
- Inhibition of Cytokine Production : Research has shown that certain derivatives can suppress tumor necrosis factor-alpha (TNF-α) production and reactive oxygen species (ROS), which are critical in inflammatory responses .
- Structure-Activity Relationship (SAR) : The effectiveness of these compounds is often linked to specific structural features. For example, modifications to the benzofuran core have been correlated with enhanced anti-inflammatory activity .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with similar compounds is essential.
Compound Name | Structure | Molecular Weight | Biological Activity |
---|---|---|---|
Compound A | Structure A | 385.5 g/mol | Anticancer |
Compound B | Structure B | 400.5 g/mol | Anti-inflammatory |
(Z)-Compound | C22H18N2O3S | 390.5 g/mol | Anticancer & Anti-inflammatory |
Properties
IUPAC Name |
(2Z)-2-(pyridin-3-ylmethylidene)-8-(2-thiophen-2-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-21-17-5-6-19-18(13-24(14-26-19)9-7-16-4-2-10-28-16)22(17)27-20(21)11-15-3-1-8-23-12-15/h1-6,8,10-12H,7,9,13-14H2/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVRBGQZHAHKKK-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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